methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
Description
Methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a thienopyrimidine derivative characterized by a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-fluorophenyl group at position 7 and a methyl ester-linked acetate moiety at position 2. Thienopyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound’s structure combines a fluorinated aromatic ring with an ester functional group, which may influence its bioavailability, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
methyl 2-[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c1-21-12(19)6-18-8-17-13-11(7-22-14(13)15(18)20)9-3-2-4-10(16)5-9/h2-5,7-8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEIRKYIOSVJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate, also known by its CAS number 1105215-77-7, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound functions primarily as an inhibitor of the Wnt signaling pathway . This pathway is crucial in various biological processes, including cell proliferation, differentiation, and embryonic development. The compound inhibits the palmitoylation of Wnt proteins by targeting Porcupine (Porcn), a key enzyme involved in Wnt protein maturation .
Biological Activity
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Inhibition of Tumor Growth :
- Studies have shown that compounds targeting the Wnt pathway can significantly reduce tumor growth in various cancer models. For instance, this compound has demonstrated potential in inhibiting the proliferation of cancer cells in vitro and in vivo.
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Neuroprotective Effects :
- Research indicates that Wnt signaling plays a role in neuroprotection. In models of neurodegeneration, this compound may help to preserve neuronal integrity and function, suggesting potential applications in treating conditions like Alzheimer's disease.
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Anti-inflammatory Properties :
- The modulation of Wnt signaling pathways has been linked to anti-inflammatory effects. This compound may exert protective effects against inflammatory responses in various tissues.
Case Study 1: Cancer Cell Lines
A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied across different cell lines, indicating its selective efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 8.0 |
| HeLa (Cervical) | 15.0 |
Case Study 2: Neuroprotection
In a mouse model of neurodegeneration induced by oxidative stress, administration of this compound led to significant preservation of cognitive function and reduction in neuronal apoptosis compared to control groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate has been investigated for its anticancer properties. Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the inhibition of key enzymes involved in DNA synthesis and repair .
1.2 Antifolate Mechanism
The compound is structurally related to antifolates, which are known to target dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for nucleotide synthesis and DNA replication. Inhibiting these enzymes can lead to reduced cell proliferation in cancerous tissues. Some studies have reported that thieno[3,2-d]pyrimidine derivatives demonstrate potent inhibitory activity against DHFR and TS, making them promising candidates for further development as anticancer agents .
Pharmacological Insights
2.1 Mechanism of Action
The mechanism by which this compound exerts its effects involves the disruption of folate metabolism in cells. By inhibiting DHFR and TS, the compound can effectively starve cancer cells of the nucleotides necessary for DNA synthesis. This leads to cell cycle arrest and eventual apoptosis .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Variations in substituents on the thieno[3,2-d]pyrimidine core can significantly impact biological activity. For example, the presence of a fluorophenyl group has been associated with enhanced potency against certain cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position on the Phenyl Ring
The position of fluorine on the phenyl ring significantly impacts biological activity. For instance:
- Methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (target compound) has a 3-fluorophenyl group.
- 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide () features a 4-fluorophenyl group and an N-(3-methoxybenzyl)acetamide substituent.
Key Findings :
- The 4-fluorophenyl analog in showed enhanced solubility due to the polar methoxybenzyl group but reduced COX-2 inhibition compared to 3-fluorophenyl derivatives .
- Fluorine at the 3-position (meta) may improve steric interactions with hydrophobic pockets in COX-2, as suggested by higher anti-inflammatory activity in compounds with meta-substituted fluorophenyl groups .
Functional Group Modifications: Ester vs. Amide
- Ethyl 2-(7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate () differs only in its ethyl ester group.
- 6-Fluoro N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide () replaces the ester with an acetamide group.
Key Findings :
- Amide derivatives (e.g., ) demonstrate higher metabolic stability but lower solubility due to reduced polarity .
Core Heterocycle Variations
- 2-(4-Oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide () replaces the fluorophenyl group with a thiophene ring.
Key Findings :
- Thiophene-substituted analogs () showed moderate anti-breast cancer activity (IC₅₀: 8–12 µM) but were less potent in COX-2 inhibition compared to fluorophenyl derivatives .
- The electron-withdrawing fluorine in the target compound may enhance binding to COX-2’s active site compared to electron-rich thiophene .
Pharmacokinetic and Physicochemical Properties
- Solubility : The methyl ester in the target compound offers intermediate solubility compared to the polar acetic acid derivative (: [6-(4-methoxyphenyl)-4-oxo...]acetic acid) and the lipophilic ethyl ester .
- Metabolic Stability : Methyl esters are more prone to hydrolysis than amides, as seen in , which retained activity after 24-hour incubation in plasma .
- Electron Effects : The 3-fluorophenyl group’s electron-withdrawing nature may enhance binding to COX-2’s hydrophobic pocket, as opposed to the electron-donating methoxy group in .
Q & A
Q. What are the standard synthetic routes for methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidine precursors. Key steps include:
- Cyclization : Formation of the thienopyrimidine core via condensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Substitution : Introduction of the 3-fluorophenyl group at the 7-position via nucleophilic aromatic substitution or Suzuki coupling .
- Esterification : Attachment of the methyl acetate group at the 3-position using alkylating agents (e.g., methyl bromoacetate) in polar aprotic solvents like DMF .
Yield Optimization : - Temperature : Controlled heating (80–120°C) during cyclization minimizes side reactions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl group introduction .
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms the presence of the 3-fluorophenyl group (δ ~7.3–7.6 ppm for aromatic protons) and methyl acetate (δ ~3.7 ppm for OCH₃, δ ~4.6 ppm for CH₂COO) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~357) and fragmentation patterns indicative of the thienopyrimidine core .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- X-ray Crystallography (if available): Resolves the fused-ring system and substituent orientations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Variability in cell lines (e.g., A549 vs. MCF-7), serum concentration, or incubation time .
- Structural Confounders : Impurities (>95% purity required; validate via HPLC) or hydrolysis of the ester group in buffer solutions .
Mitigation Strategies : - Dose-Response Curves : Use standardized protocols (e.g., MTT assays with triplicate replicates) .
- Metabolic Stability Tests : Monitor ester hydrolysis to the carboxylic acid derivative, which may exhibit altered activity .
Q. What strategies enhance the bioavailability of this compound while maintaining therapeutic efficacy?
- Methodological Answer :
- Prodrug Modifications : Replace the methyl ester with tert-butyl or PEG-linked esters to delay hydrolysis and improve plasma stability .
- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance membrane permeability without compromising solubility .
- Nanoparticle Encapsulation : Use liposomal carriers to increase circulation time and target-specific delivery .
Q. How does the substitution pattern on the phenyl ring (e.g., 3-fluoro vs. 4-fluoro) influence enzyme inhibitory potency?
- Methodological Answer :
- 3-Fluorophenyl vs. 4-Fluorophenyl :
- Steric Effects : The 3-fluoro substituent may hinder binding to flat active sites (e.g., kinase ATP pockets), reducing potency compared to 4-fluoro derivatives .
- Electronic Effects : 4-Fluoro groups enhance electron density on the phenyl ring, improving π-π stacking with hydrophobic enzyme residues .
Experimental Validation : - SAR Studies : Synthesize analogs with varied fluorophenyl positions and test against target enzymes (e.g., tyrosine kinases) .
- Docking Simulations : Compare binding energies of 3-fluoro and 4-fluoro derivatives using AutoDock Vina .
Data Analysis & Optimization
Q. What computational methods predict the binding mode of this compound with USP7 or c-Met kinases?
- Methodological Answer :
- Molecular Docking : Use software like Schrödinger Maestro to model interactions between the thienopyrimidine core and kinase catalytic pockets (e.g., hydrogen bonds with Asp1222 in c-Met) .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess stability of the protein-ligand complex .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for fluorine substitutions to prioritize synthetic targets .
Q. How do researchers optimize reaction conditions for large-scale synthesis without compromising purity?
- Methodological Answer :
- Solvent Screening : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact .
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control during exothermic steps (e.g., cyclization) .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .
Contradiction Management
Q. When encountering conflicting cytotoxicity data, what methodological checks are essential?
- Methodological Answer :
- Control Replicates : Include positive controls (e.g., doxorubicin) and vehicle-only treatments to normalize inter-assay variability .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
- Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis assays via flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
